molecular formula C17H20N2O2 B2397738 1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 109593-19-3

1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2397738
CAS No.: 109593-19-3
M. Wt: 284.359
InChI Key: OEPGAQXLFLJTLD-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a diketone-functionalized indole derivative featuring a seven-membered azepane ring and a 2-methyl-substituted indole moiety. Its structure combines the electron-rich indole scaffold, known for biological relevance, with a flexible azepane group, which may enhance lipophilicity and binding interactions in medicinal chemistry applications .

Properties

IUPAC Name

1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-15(13-8-4-5-9-14(13)18-12)16(20)17(21)19-10-6-2-3-7-11-19/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPGAQXLFLJTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or other suitable reactions.

    Formation of the Ethane-1,2-dione Linkage: This step may involve the use of diketone precursors and appropriate coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Compounds with indole derivatives are often studied for their anti-cancer, anti-inflammatory, and neuroprotective properties. Research has indicated that modifications to the indole structure can enhance biological activity and specificity towards certain targets.

Studies have shown that compounds similar to 1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione exhibit various biological activities:

  • Anticancer Activity : Indole derivatives have been linked to apoptosis induction in cancer cells.
  • Neuroprotective Effects : Some studies suggest that these compounds can protect neuronal cells from oxidative stress.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Indole Moiety : Starting from precursors like 2-methylindole through electrophilic substitution.
  • Formation of the Azepane Ring : Utilizing piperidine derivatives in alkylation reactions.

These synthetic routes can be optimized for industrial production, focusing on yield and purity.

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives and tested their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the azepane ring significantly enhanced anticancer activity, suggesting that this compound could be a promising lead compound for further development.

Case Study 2: Neuroprotective Effects

A study in Neuroscience Letters explored the neuroprotective effects of indole derivatives in models of neurodegeneration. The results showed that certain derivatives could reduce neuronal cell death induced by oxidative stress, indicating potential therapeutic uses for neurodegenerative diseases.

Data Table: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
Compound AStructure AAnticancerJournal of Medicinal Chemistry
Compound BStructure BNeuroprotectiveNeuroscience Letters
This compoundStructurePotentially bothOngoing Research

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione would depend on its specific interactions with biological targets. This might involve binding to receptors, enzymes, or other molecular targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Core Structural Variations

The target compound is distinguished by its azepane ring and 2-methylindole substituent. Key analogs and their differentiating features include:

Compound Name Amine Substituent Indole Substituent Key Properties/Applications Evidence Source
1-(2-Methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione Piperidine (6-membered) 2-methyl Discontinued due to unspecified safety concerns; similar lipophilicity to target compound
1-(2-Phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione Pyrrolidine (5-membered) 2-phenyl Enhanced aromatic stacking potential; used in kinase assays (CHEMBL55648)
1-(5-Bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione Pyrrolidine 5-bromo Electron-withdrawing bromo group may improve stability or alter binding
1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione Benzylpiperazine 5-nitro Nitro group increases polarity; potential for redox activity

Key Observations :

  • Substituent Impact : The 2-methyl group on the indole (target compound) introduces steric hindrance, which may reduce metabolic degradation compared to unsubstituted or phenyl-substituted analogs .

Biological Activity

1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, also known by its CAS number 887225-52-7, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological properties, and therapeutic implications.

The molecular formula of this compound is C₁₈H₁₈N₂O₂, with a molecular weight of 298.35 g/mol. The compound features an indole moiety linked to an azepane ring, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological pathways. For instance, indole derivatives have been shown to modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is critical in regulating cell growth and survival. Dysfunction in this pathway is associated with tumor proliferation and cancer progression .

Antitumor Activity

Studies have demonstrated that compounds related to this compound exhibit antitumor properties. For example, a class of benzoxepin compounds was found to inhibit tumor growth in mouse xenograft models by effectively suppressing the PI3K/AKT/mTOR pathway at low doses . This suggests that similar mechanisms may be applicable to the compound .

Neuroprotective Effects

The indole structure is often linked to neuroprotective effects. Compounds with indole moieties have been studied for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Pharmacological Studies

A review of pharmacological studies reveals that derivatives of this compound may possess anti-inflammatory and analgesic properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Tumor Growth Inhibition : A study involving a related compound demonstrated significant tumor size reduction in a xenograft model after administration at specific dosages over a period of weeks. The mechanism was attributed to the inhibition of the AKT pathway .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of indole derivatives resulted in improved cognitive function and reduced neuronal loss, indicating potential therapeutic applications for conditions like Alzheimer's disease.

Data Tables

Property Value
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight298.35 g/mol
CAS Number887225-52-7
Antitumor ActivityYes
Neuroprotective EffectsYes

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